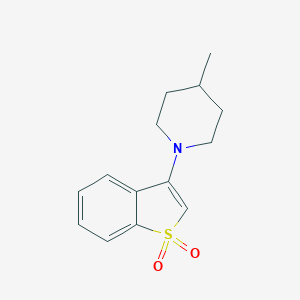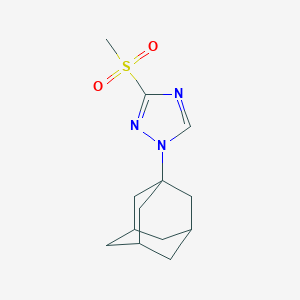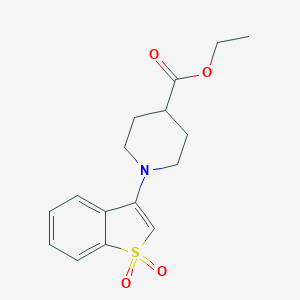![molecular formula C16H21N5OS B249470 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide, also known as BTA-CACH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA-CACH is a tetrazole-based compound that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to act on multiple targets. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. In preclinical studies, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is its relatively simple synthesis method, which makes it easy to produce on a large scale. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide.
Future Directions
There are several future directions for the research and development of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide. One direction is to optimize the synthesis method to improve the yield and purity of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide to better understand its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide and to identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide in humans.
Synthesis Methods
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide involves the reaction of 1-benzyl-1H-tetrazol-5-thiol with N-cyclohexylacetyl chloride in the presence of a base. The reaction yields 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide as a white crystalline solid with a yield of up to 70%. The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide has also shown potential as a treatment for neurological disorders such as Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
properties
Product Name |
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide |
|---|---|
Molecular Formula |
C16H21N5OS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21N5OS/c22-15(17-14-9-5-2-6-10-14)12-23-16-18-19-20-21(16)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) |
InChI Key |
VBBCMFZUJXSXRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

